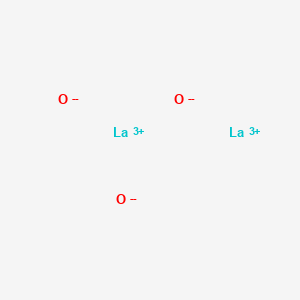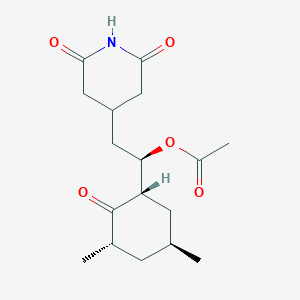
Cycloheximide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheximide acetate is a potent antifungal and antibacterial agent that is commonly used in scientific research. It is a derivative of cycloheximide, which is produced by the bacterium Streptomyces griseus. This compound is widely used in laboratory experiments to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes.
Wirkmechanismus
Cycloheximide acetate inhibits protein synthesis by binding to the 60S ribosomal subunit and preventing the translocation of peptidyl-tRNA from the A site to the P site of the ribosome. This results in the inhibition of elongation during protein synthesis.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways. In addition, it has been shown to induce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cycloheximide acetate in laboratory experiments include its potency, specificity, and ease of use. However, its use can be limited by its potential toxicity and its effects on cellular processes other than protein synthesis.
Zukünftige Richtungen
There are many potential future directions for research on cycloheximide acetate. One area of interest is the development of new derivatives with improved potency and specificity. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target specific cellular processes. Additionally, the use of this compound in animal models of disease could provide valuable insights into the role of protein synthesis in disease pathogenesis.
Synthesemethoden
Cycloheximide acetate is synthesized from cycloheximide by acetylation. Cycloheximide is first dissolved in a mixture of acetic anhydride and pyridine, and the resulting solution is then heated to reflux for several hours. The reaction mixture is then cooled and poured into water, and the resulting solid is filtered and washed with water to yield this compound.
Wissenschaftliche Forschungsanwendungen
Cycloheximide acetate is widely used in scientific research to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways.
Eigenschaften
CAS-Nummer |
1508-62-9 |
|---|---|
Molekularformel |
C17H25NO5 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |
InChI |
InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1 |
InChI-Schlüssel |
AAQPOUCMFUHFNK-TXFQPVFDSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C |
SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
Kanonische SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
Synonyme |
[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






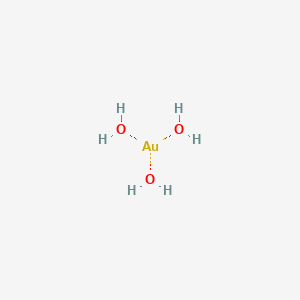
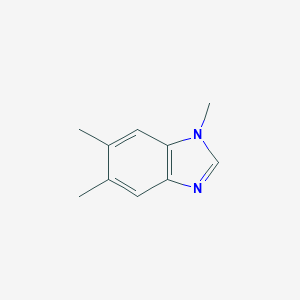
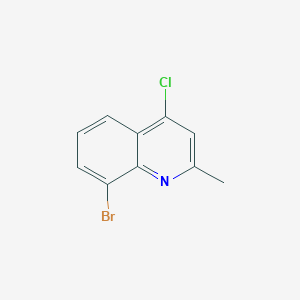

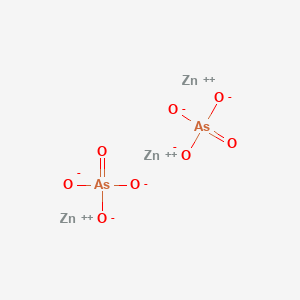




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
